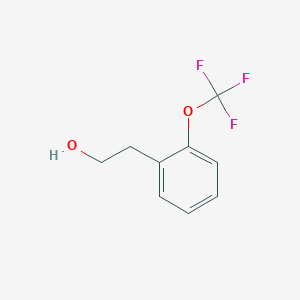

2-(Trifluoromethoxy)benzeneethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPOSQQIULEEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Trifluoromethoxy Benzeneethanol

Established Pathways for 2-(Trifluoromethoxy)benzeneethanol Synthesis

Established synthetic routes to this compound primarily rely on convergent synthesis, reductive methodologies, and epoxide ring-opening reactions. These pathways offer reliable and well-documented approaches to obtaining the target compound.

Convergent Synthesis Approaches (e.g., from Halo-Trifluoromethoxybenzene via Organometallic Intermediates and Oxirane)

Convergent synthesis provides an efficient strategy for the preparation of this compound. This approach typically involves the reaction of an organometallic reagent derived from a halo-trifluoromethoxybenzene with an epoxide, such as oxirane.

A common starting material is a bromo- or iodo-substituted trifluoromethoxybenzene. This precursor is treated with a strong base or a metal, such as magnesium or lithium, to generate a highly reactive organometallic intermediate, like a Grignard or organolithium reagent. These reagents are potent nucleophiles and readily attack the electrophilic carbon atoms of an epoxide ring. libretexts.org

The reaction with oxirane (ethylene oxide) results in the opening of the three-membered ring and the formation of a new carbon-carbon bond, leading directly to the 2-(trifluoromethoxy)phenylethyl alcohol structure after an aqueous workup. libretexts.org The use of an organometallic reagent ensures a high degree of regioselectivity in the ring-opening of the epoxide. libretexts.org

Table 1: Key Features of Convergent Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Halo-trifluoromethoxybenzene (e.g., 1-bromo-2-(trifluoromethoxy)benzene), Oxirane |

| Key Intermediates | Organometallic reagents (Grignard or Organolithium) |

| Reaction Type | Nucleophilic addition, Epoxide ring-opening |

Reductive Methodologies for Benzeneethanol Derivatives (e.g., Reduction of Ketone Precursors)

Another well-established method for synthesizing this compound is through the reduction of a corresponding ketone precursor, specifically 2-(trifluoromethoxy)acetophenone. This two-step approach involves the initial synthesis of the ketone followed by its reduction to the desired alcohol.

The synthesis of 2-(trifluoromethoxy)acetophenone can be achieved through various acylation methods, such as the Friedel-Crafts acylation of trifluoromethoxybenzene. Once the ketone is obtained, it can be reduced to the corresponding alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon protonation during workup, yields the secondary alcohol. sciencemadness.org

Catalytic hydrogenation is another effective reductive method. acs.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.orgacs.org This method is often preferred for its cleaner reaction profile and milder conditions compared to metal hydride reductions.

Table 2: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, Selective for aldehydes and ketones | Slower reaction rates for some ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, Reduces a wide range of functional groups | Less selective, Requires anhydrous conditions |

Ring-Opening Reactions Involving Epoxides

The ring-opening of epoxides is a versatile and widely employed strategy in organic synthesis, and it provides a direct route to this compound. rsc.orgjsynthchem.com This method utilizes a pre-formed epoxide, 2-(2-(trifluoromethoxy)phenyl)oxirane, which is then subjected to nucleophilic attack to open the strained three-membered ring.

The synthesis of the starting epoxide can be accomplished through the epoxidation of 2-(trifluoromethoxy)styrene. The subsequent ring-opening can be achieved under either acidic or basic conditions. libretexts.orgbeilstein-journals.org In an acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack by water or an alcohol. libretexts.org Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) or alkoxide, directly attacks one of the epoxide carbons, leading to the opening of the ring. libretexts.org The regioselectivity of the ring-opening can be influenced by the reaction conditions and the substitution pattern of the epoxide. beilstein-journals.org

Strategic Incorporation of the Trifluoromethoxy Moiety in Related Structures

The introduction of the trifluoromethoxy (OCF₃) group into aromatic rings is a key challenge in the synthesis of compounds like this compound. Advanced synthetic methods have been developed to achieve this transformation efficiently.

Direct O-Trifluoromethylation using Advanced Reagents (e.g., Hypervalent Iodine Compounds, Sulfonium (B1226848) Salts)

Direct O-trifluoromethylation of phenols represents a powerful strategy for the late-stage introduction of the trifluoromethoxy group. This approach avoids the need to construct the entire molecule with the OCF₃ group already in place.

Hypervalent iodine reagents, such as Togni's reagents, have emerged as effective electrophilic trifluoromethylating agents. acs.orgmdpi.combeilstein-journals.org These reagents can directly transfer a CF₃ group to the oxygen atom of a phenol. However, for phenols, C-trifluoromethylation at the ortho and para positions can be a competing reaction. acs.orgbeilstein-journals.org To achieve selective O-trifluoromethylation, it is often necessary to block the ortho and para positions of the phenol. acs.org The reaction can be promoted by the use of a base or a metal catalyst. mdpi.com

Trifluoromethyl sulfonium salts are another class of reagents used for electrophilic trifluoromethylation. nih.govd-nb.info These salts can also deliver a CF₃ group to a phenolic oxygen, often under photoredox-catalyzed conditions. nih.govd-nb.info

Table 3: Advanced Reagents for O-Trifluoromethylation

| Reagent Class | Example | Key Features |

|---|---|---|

| Hypervalent Iodine Compounds | Togni's Reagents | Electrophilic CF₃ source, Can lead to C-trifluoromethylation as a side reaction acs.orgmdpi.combeilstein-journals.org |

Radical O-Trifluoromethylation and Subsequent OCF₃-Migration Pathways

Radical-based methods offer an alternative approach to the introduction of the trifluoromethoxy group. These reactions often involve the generation of a trifluoromethyl radical (•CF₃), which can then react with a suitable substrate.

One innovative strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamines, followed by a thermally induced intramolecular rearrangement. mdpi.comnih.gov In this two-step, one-pot process, the hydroxylamine (B1172632) is first treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent, to form an N-aryl-N-(trifluoromethoxy)amine intermediate. mdpi.comnih.gov Subsequent heating of this intermediate triggers a migration of the OCF₃ group from the nitrogen to the ortho-position of the aromatic ring, yielding the desired aryl trifluoromethyl ether. nih.govnih.gov Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N-OCF₃ bond followed by a rapid recombination of the resulting ion pair. nih.gov This method provides access to a range of trifluoromethoxylated arenes and heteroarenes. nih.gov

Oxidative Desulfurization-Fluorination Strategies for Aryl Trifluoromethyl Ethers

A prominent method for the synthesis of aryl trifluoromethyl ethers, such as the trifluoromethoxy-substituted benzene (B151609) portion of this compound, is through the oxidative desulfurization-fluorination of dithiocarbonates, commonly known as xanthates. researchgate.netmdpi.com This approach is particularly effective for converting phenols and primary alcohols into their corresponding trifluoromethyl ethers. rsc.org

The general strategy involves the initial conversion of a phenolic precursor to a xanthate. This intermediate is then subjected to a reagent system typically composed of a fluoride (B91410) source and an oxidizing agent. A common combination is a hydrogen fluoride-pyridine complex (HF/pyridine) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). mdpi.com The reaction proceeds through the oxidative fluorination of the dithiocarbonate group, ultimately yielding the desired trifluoromethyl ether.

An alternative and often more manageable set of reagents involves the use of XtalFluor-E in conjunction with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI). This modification circumvents the need for the highly corrosive HF-pyridine complex. mdpi.com For primary alcohol-derived xanthates, the reaction pathway favors the formation of the trifluoromethyl ether (R-OCF3). rsc.org

The applicability of this method to large-scale production is a significant advantage, attributed to the use of relatively inexpensive reagents. mdpi.com

Table 1: Reagents for Oxidative Desulfurization-Fluorination

| Fluoride Source | Oxidant | Precursor | Product |

| HF/Pyridine | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Xanthate | Trifluoromethyl ether |

| XtalFluor-E | Trichloroisocyanuric acid (TCCA) | Xanthate | Trifluoromethyl ether |

| XtalFluor-E | N-fluorobenzenesulfonimide (NFSI) | Xanthate | Trifluoromethyl ether |

Nucleophilic Fluorination Techniques (e.g., from Chlorinated Precursors)

The classic approach to introducing a trifluoromethoxy group onto an aromatic ring involves a chlorine-fluorine exchange reaction on an aryl trichloromethyl ether precursor. mdpi.combeilstein-journals.org This method, pioneered by L. Yagupolskii, remains a cornerstone in the synthesis of aryl trifluoromethyl ethers. mdpi.com The synthesis of the target compound, this compound, via this route would necessitate the preparation of 2-(trichloromethoxy)benzeneethanol as the key intermediate.

The fluorination of the trichloromethyl group is typically achieved using fluorinating agents such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). mdpi.combeilstein-journals.org The reaction conditions generally require elevated temperatures to drive the exchange of chlorine atoms for fluorine.

More recent advancements in this area include the development of flow chemistry techniques for nucleophilic fluorination. nih.govresearchgate.netqub.ac.uk These methods can offer improved safety and control over highly reactive intermediates.

A one-step industrial process has been developed for the synthesis of aryl trifluoromethyl ethers from phenols, a perhalomethane like carbon tetrachloride, and hydrogen fluoride in a pressure vessel. google.com This highlights the industrial viability of using chlorinated precursors for the large-scale production of these compounds.

Advanced Synthetic Transformations Applied to Benzeneethanol Derivatives

Transition Metal-Catalyzed Carbon-Hydrogen (C-H) Functionalization (e.g., meta-Arylation)

The selective functionalization of the aromatic ring of benzeneethanol derivatives represents a powerful tool for creating structural diversity. Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. Specifically, palladium-catalyzed meta-C-H arylation of 2-phenylethanol (B73330) derivatives has been successfully demonstrated. chemrxiv.orgnih.gov

This transformation typically employs a directing group, which is temporarily attached to the hydroxyl group of the benzeneethanol moiety. This directing group guides the palladium catalyst to activate a C-H bond at the meta position of the phenyl ring, allowing for the coupling of an aryl halide. A removable oxime ether directing group has been shown to be effective in this context. nih.gov This regioselective arylation provides a direct route to introducing various substituents at the meta position of the benzeneethanol core, a valuable strategy for synthesizing analogs of this compound with additional aryl groups.

Table 2: Key Components for meta-C-H Arylation of Phenylethanol Derivatives

| Component | Example | Role |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C-H activation and cross-coupling |

| Directing Group | Oxime ether | Directs catalyst to the meta position |

| Coupling Partner | Aryl iodide or bromide | Introduces the new aryl group |

| Ligand | 3-(trifluoromethyl)-2-pyridone | Enhances reaction efficiency |

Regiochemical and Stereochemical Control in Derivatization

The derivatization of this compound necessitates precise control over both regiochemistry and stereochemistry. The regioselectivity of C-H functionalization, as discussed previously, can be effectively controlled to favor the meta position of the aromatic ring through the use of directing groups. chemrxiv.orgnih.gov

Stereochemical control is crucial when the ethanol (B145695) side chain is modified, particularly at the benzylic carbon. The synthesis of enantiomerically pure this compound can be achieved through various methods. One common approach is the asymmetric reduction of a corresponding ketone precursor, 2-(trifluoromethoxy)acetophenone. This can be accomplished using chiral reducing agents or through enzymatic reduction, which often provides high enantioselectivity. mdpi.com

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. nih.gov For instance, a chiral auxiliary attached to a precursor molecule can guide the addition of a nucleophile to create a specific stereocenter, after which the auxiliary is removed. The stereoselective synthesis of substituted 1,2,3-triol derivatives from α,β-unsaturated acylsilanes has been demonstrated, showcasing the high level of stereocontrol achievable in complex systems. researchgate.net

Once the desired stereocenter is established in this compound, subsequent reactions must be chosen carefully to avoid racemization.

Industrial Applicability and Scalability Considerations for Synthesis

The industrial production of this compound and related compounds hinges on the cost-effectiveness, safety, and scalability of the chosen synthetic routes. The oxidative desulfurization-fluorination of xanthates is considered suitable for industrial-scale synthesis due to its reliance on low-cost reagents. mdpi.com

Similarly, methods employing chlorinated precursors and inexpensive fluorinating agents like hydrogen fluoride are well-suited for large-scale production. A one-step process for synthesizing aryl trifluoromethyl ethers from phenols, carbon tetrachloride, and HF in a pressure vessel is a testament to the industrial feasibility of this approach. google.com The ability to prepare key trifluoromethylating reagents on a large scale (over 100 grams) has also been reported, further supporting the industrial applicability of these methods. rsc.org

For the derivatization of the benzeneethanol core, catalytic processes are highly desirable from an industrial perspective as they reduce waste and increase efficiency. The palladium-catalyzed C-H functionalization, requiring only a catalytic amount of the precious metal, is an attractive option for large-scale synthesis. chemrxiv.orgnih.gov The development of robust and recyclable catalysts is an ongoing area of research aimed at further improving the industrial viability of these transformations.

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethoxy Benzeneethanol

Reactivity Governed by the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the reactivity of the benzene (B151609) ring to which it is attached. Its influence stems from a combination of strong inductive effects and opposing resonance effects.

Influence on Electrophilic Aromatic Substitution (EAS) Pathways

Despite its deactivating nature, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. beilstein-journals.org The resonance effect, though weak, enriches the electron density at the ortho and para positions relative to the meta position, thereby stabilizing the arenium ion intermediate formed during an electrophilic attack at these sites. However, due to the steric bulk of the -OCF₃ group and its strong inductive effect, there is a pronounced preference for substitution at the para position. beilstein-journals.orglookchem.com

In the specific case of 2-(Trifluoromethoxy)benzeneethanol, the aromatic ring already bears two substituents: the -OCF₃ group at C1 and the -CH₂CH₂OH group at C2. The ethanol (B145695) side chain is a weakly activating, ortho, para-directing group. Therefore, any subsequent EAS reaction would be influenced by the combined directing effects of these two groups, likely resulting in a complex mixture of products with substitution occurring at positions C4 and C6, and to a lesser extent, C5.

Data based on reactions with trifluoromethoxybenzene, illustrating the directing effect of the -OCF₃ group. lookchem.com

Impact on Nucleophilic Substitution Reactions

The strong electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions, where the substituent can effectively stabilize the negative charge of the Meisenheimer complex intermediate. While the -OCF₃ group itself is not typically a leaving group, its presence facilitates the displacement of other leaving groups (such as halides) on the ring.

In certain cases, particularly when the aromatic ring is further activated by other strongly electron-withdrawing groups (e.g., nitro groups), the trifluoromethoxy group itself can be displaced by a strong nucleophile. researchgate.net For this compound, the -OCF₃ group makes the aromatic ring more susceptible to attack by potent nucleophiles compared to an unsubstituted benzene ring.

Chemical Transformations of the Ethanol Side Chain

The ethanol side chain provides a secondary site of reactivity, with the hydroxyl group being the focal point for transformations such as oxidation and dehydration.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the this compound side chain can be oxidized to yield the corresponding aldehyde, 2-(trifluoromethoxy)phenylacetaldehyde, or further to the carboxylic acid, 2-(trifluoromethoxy)phenylacetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid will generally oxidize the primary alcohol directly to the carboxylic acid. Furthermore, modern catalytic methods, including those using laccase/TEMPO systems, have been effectively employed for the oxidation of similar 2-phenylethanol (B73330) derivatives. rsc.org Biocatalytic approaches using fungal strains have also demonstrated the ability to oxidize 2-phenylethanol to its corresponding acid or diol derivatives. mdpi.comscilit.comresearchgate.net

Dehydration Processes Leading to Unsaturated Compounds

The ethanol side chain can undergo dehydration to form an unsaturated compound, specifically 1-ethenyl-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)styrene. Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. However, this process is generally more facile for secondary and tertiary alcohols, which form more stable carbocation intermediates. learncbse.in

The dehydration of a primary alcohol like this compound is more challenging and typically requires more stringent conditions, such as high temperatures and strong acid catalysts. Alternatively, specialized catalysts, including copper(II) or iron(II) complexes, have been developed for the efficient dehydration of phenylethanol derivatives to styrenes, often with high selectivity and yield. acs.orgnih.gov These reactions proceed by eliminating a molecule of water from the ethanol side chain to create a carbon-carbon double bond.

Table of Mentioned Chemical Compounds

Mechanistic Insights into Key Reactions

While specific, in-depth mechanistic studies on the reactions of this compound are not extensively documented in publicly available literature, the general mechanisms of its key reactions, such as esterification and etherification, are well-established in organic chemistry.

Exploration of Reaction Intermediates and Transition States

The mechanisms of the aforementioned reactions proceed through well-characterized intermediates and transition states.

In Fischer esterification , the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. nih.govnih.gov This protonation activates the carbonyl group, making it more electrophilic for the nucleophilic attack by the hydroxyl group of this compound. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, a good leaving group, result in a protonated ester, which is then deprotonated to yield the final ester product. nih.govnih.gov

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. psu.edu The key intermediate is the alkoxide ion, formed by the deprotonation of this compound. This strong nucleophile then attacks the primary alkyl halide in a concerted step, passing through a trigonal bipyramidal transition state where the new C-O bond is forming as the C-halide bond is breaking. fossee.in

In the Mitsunobu reaction , the reaction is initiated by the reaction of triphenylphosphine (B44618) with the azodicarboxylate to form a phosphonium (B103445) salt. numberanalytics.com The alcohol then adds to this species to form an alkoxyphosphonium salt, which is a key intermediate with a good leaving group. The carboxylate (in esterification) then acts as the nucleophile, attacking the carbon atom bearing the activated hydroxyl group, leading to the formation of the ester and triphenylphosphine oxide. numberanalytics.comdss.go.th

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of these reactions are influenced by several factors, including the structure of the reactants, the reaction conditions, and the nature of the catalyst.

Esterification reactions are typically equilibrium-controlled processes. rug.nl The position of the equilibrium in Fischer esterification is governed by the relative stabilities of the reactants and products. While the reaction is often close to thermoneutral, the formation of water as a byproduct can drive the reaction forward if it is removed from the reaction mixture. scispace.com The rate of Fischer esterification is dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst. jptcp.comjptcp.com The reaction generally follows second-order kinetics. jptcp.comresearchgate.net The activation energy for these reactions can be influenced by the steric hindrance around the reactive centers. farmaciajournal.com

The kinetics of esterification with acyl chlorides are generally much faster than Fischer esterification because acyl chlorides are more reactive electrophiles. mdpi.com These reactions are essentially irreversible due to the formation of a stable chloride ion and the subsequent reaction of the generated HCl with the base.

Etherification via the Williamson synthesis is governed by the principles of Sₙ2 reactions. The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide (second-order kinetics). sci-hub.se The reaction is generally thermodynamically favorable. The use of polar aprotic solvents can accelerate the rate of Sₙ2 reactions by solvating the cation of the alkoxide without strongly solvating the nucleophilic anion.

The trifluoromethoxy group on the benzene ring of this compound is strongly electron-withdrawing. This electronic effect can influence the acidity of the hydroxyl proton, potentially making it slightly more acidic than an unsubstituted phenylethanol. This could have a modest effect on the rate of deprotonation in the Williamson ether synthesis. However, for reactions involving nucleophilic attack by the alcohol, such as Fischer esterification, this electronic effect is transmitted through several bonds and is likely to have a minor impact on the reaction kinetics compared to steric factors.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Trifluoromethoxy)benzeneethanol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectroscopy, along with mass spectrometry, offer a comprehensive picture of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related structures and the known effects of the trifluoromethoxy and ethanol (B145695) substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethanol side chain. The aromatic protons, influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating ethanol group, would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the ethanol group adjacent to the aromatic ring (Ar-CH₂-) would likely resonate around δ 2.8-3.0 ppm as a triplet, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would be expected around δ 3.8-4.0 ppm as a triplet. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would show a set of signals in the δ 120-150 ppm region. The carbon atom attached to the trifluoromethoxy group is anticipated to have a chemical shift around δ 148-150 ppm, influenced by the strong electron-withdrawing nature of the OCF₃ group. The carbons of the ethanol side chain would appear in the upfield region, with the Ar-CH₂- carbon around δ 30-35 ppm and the -CH₂-OH carbon around δ 60-65 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | - | Multiplet |

| Ar-CH₂- | 2.8 - 3.0 | 30 - 35 | Triplet |

| -CH₂-OH | 3.8 - 4.0 | 60 - 65 | Triplet |

| -OH | Variable | - | Broad Singlet |

| Aromatic-C | - | 120 - 150 | - |

| C-OCF₃ | - | 148 - 150 | Quartet |

| -CF₃ | - | ~120 | Quartet |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. nist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethanol side chain would be observed between 2850 and 3000 cm⁻¹. The C-O stretching vibration of the alcohol is anticipated around 1050-1150 cm⁻¹. Strong absorption bands associated with the C-F stretching of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would likely be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. pepolska.pl The Raman spectrum of this compound would also show characteristic peaks. The aromatic C-H stretching vibrations are typically strong in Raman spectra, appearing around 3050-3080 cm⁻¹. The symmetric stretching of the benzene ring is expected to produce a strong band near 1000 cm⁻¹. The C-O stretching and the vibrations of the trifluoromethoxy group would also be observable.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3050 - 3080 (strong) |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch (OCF₃) | 1100 - 1300 (strong) | Moderate |

| C-O Stretch (Alcohol) | 1050 - 1150 | Moderate |

| Benzene Ring Breathing | Weak | ~1000 (strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. For this compound, the B-band, which is more readily observable with standard spectrophotometers, would likely show fine structure due to vibrational levels. The presence of the trifluoromethoxy and ethanol substituents would be expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. Derivative spectroscopy could be employed to resolve overlapping absorption bands and enhance the fine structure of the spectrum.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~200 - 220 | High |

| π → π* (B-band) | ~260 - 280 | Moderate |

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For this compound (molar mass: 206.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 206. A prominent fragment would likely be observed from the loss of a water molecule from the molecular ion, resulting in a peak at m/z 188. Another characteristic fragmentation pathway would be the benzylic cleavage, leading to the formation of a stable tropylium-like cation. For instance, cleavage of the C-C bond between the two methylene groups of the ethanol side chain would result in a fragment at m/z 177, corresponding to the [M - CH₂OH]⁺ ion. Further fragmentation of the trifluoromethoxybenzene moiety could also be observed. Analysis of the mass spectrum of the related compound, 2-(trifluoromethyl)benzyl alcohol, shows a molecular ion and characteristic fragments that can help predict the fragmentation pattern of this compound. chemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 206 | [C₉H₉F₃O₂]⁺ (Molecular Ion) | - |

| 188 | [C₉H₇F₃O]⁺ | H₂O |

| 177 | [C₈H₆F₃O]⁺ | CH₂OH |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com

Single-crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound would provide definitive information about its molecular structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation. Furthermore, SC-XRD would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the solid-state architecture.

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been publicly reported. Such a study would be highly valuable for a complete structural characterization of this compound.

Advanced Structural Analysis

Conformational Analysis of the Ethanol Side Chain and Aromatic Ring

The trifluoromethoxy group at the ortho position is expected to influence this conformational preference through steric and electronic effects. Sterically, the -OCF₃ group is bulkier than a hydrogen atom, which might lead to a greater energetic preference for conformations that minimize steric hindrance. Electronically, the trifluoromethoxy group is a strong electron-withdrawing group. This effect reduces the electron density of the aromatic ring, which could potentially weaken the O-H···π intramolecular hydrogen bond that is crucial for stabilizing the gauche conformer in 2-phenylethanol (B73330).

Despite the electron-withdrawing nature of the trifluoromethoxy group, the fundamental gauche preference of the ethanol side chain is likely to be maintained. The energy gain from the intramolecular hydrogen bond, although possibly diminished, is still expected to be a significant stabilizing factor. The dihedral angle defining the gauche conformation (O-C-C-C) in 2-phenylethanol has been calculated to be around 60°. A similar value would be expected for this compound.

Table 1: Estimated Conformational Data for this compound based on 2-Phenylethanol Analogy

| Parameter | Estimated Value | Basis of Estimation |

| Most Stable Conformer | Gauche | Analogy with 2-phenylethanol, stabilized by an intramolecular O-H···π hydrogen bond. researchgate.net |

| Dihedral Angle (O-C-C-C) | ~ 60° | Typical value for gauche conformers in similar structures. |

| Key Stabilizing Interaction | Intramolecular O-H···π | Theoretical and spectroscopic studies on 2-phenylethanol and related molecules. researchgate.netrsc.org |

| Influence of -OCF₃ Group | Weakening of O-H···π bond | Due to the electron-withdrawing nature of the trifluoromethoxy substituent. |

Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase, the hydroxyl group of this compound is a primary site for forming intermolecular hydrogen bonds. As both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom), this functional group facilitates the formation of extensive hydrogen-bonding networks. These interactions are fundamental to the macroscopic properties of the compound, such as its boiling point and solubility.

The primary intermolecular interaction will be of the O-H···O type, where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule. This leads to the formation of chains or cyclic oligomers, a common feature in liquid and solid alcohols. The strength of these hydrogen bonds is influenced by the electronic character of the aromatic ring. The electron-withdrawing trifluoromethoxy group may slightly increase the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds compared to unsubstituted 2-phenylethanol.

In addition to the dominant O-H···O interactions, other weaker intermolecular forces are also at play. These include:

C-H···O and C-H···F interactions: The various C-H bonds in the molecule, both on the ethanol side chain and the aromatic ring, can act as weak hydrogen bond donors to the oxygen or fluorine atoms of neighboring molecules.

Dipole-dipole interactions: The polar C-O, C-F, and O-H bonds create a net molecular dipole moment, leading to dipole-dipole interactions that contribute to the intermolecular forces.

The crystal packing of this compound would be a complex interplay of these various interactions, with the strong O-H···O hydrogen bonds likely dictating the primary structural motifs.

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | O-H | O (hydroxyl) | Strong |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O (hydroxyl/ether) | Weak |

| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | F (trifluoromethoxy) | Weak |

| Dipole-Dipole | Molecular Dipole | Molecular Dipole | Moderate |

Computational Chemistry and Theoretical Modeling of 2 Trifluoromethoxy Benzeneethanol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular properties based on the fundamental principles of quantum mechanics. For 2-(Trifluoromethoxy)benzeneethanol, these calculations can elucidate its structural preferences, electronic nature, and potential for chemical reactions.

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a single structure is insufficient to describe its behavior. Instead, a conformational analysis is performed to map out the potential energy surface and identify various low-energy conformers.

Density Functional Theory (DFT) is a widely used method for geometry optimization and conformational analysis due to its favorable balance of accuracy and computational cost. nih.govnih.govspectroscopyonline.com By systematically rotating the key dihedral angles—specifically around the C-C bond of the ethanol (B145695) side chain and the C-O bond of the trifluoromethoxy group—a landscape of different conformations can be generated. mdpi.comrsc.orgresearchgate.net Each of these conformations represents a local minimum on the potential energy surface. The relative energies of these conformers, often calculated with a high level of theory and a suitable basis set (e.g., B3LYP/6-311++G(d,p)), determine their population in a given environment according to the Boltzmann distribution. rsc.org

Table 1: Hypothetical Relative Energies and Dihedral Angles of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-O-H) | Dihedral Angle 2 (C-C-O-CF3) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 0.85 |

| C | 60° (gauche) | 60° (gauche) | 1.20 |

| D | -60° (gauche) | 180° (anti) | 0.00 |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and properties. Several theoretical tools are employed for this purpose.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govyoutube.com For this compound, the electron-withdrawing trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzeneethanol, potentially affecting the HOMO-LUMO gap. beilstein-journals.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding, translating the complex molecular orbitals into familiar Lewis structures with lone pairs and bonds. uni-muenchen.denih.govfaccts.de This method allows for the quantification of donor-acceptor interactions (delocalization effects) between filled (donor) and empty (acceptor) orbitals. wisc.edu For instance, interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified to understand hyperconjugative effects that contribute to the molecule's stability. NBO analysis also provides a more robust method for calculating atomic charges compared to simpler schemes like Mulliken population analysis. wisc.eduresearchgate.net

Charge Distribution: The distribution of electron density across the molecule can be analyzed to identify regions of positive and negative charge. This is often represented by atomic charges calculated using various population analysis schemes (e.g., Mulliken, NBO). The trifluoromethoxy group, being strongly electron-withdrawing, is expected to induce a partial positive charge on the attached benzene (B151609) ring, while the oxygen and fluorine atoms will carry partial negative charges.

Table 2: Hypothetical HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map is color-coded to indicate regions of different potential: red areas represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.idresearchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The hydrogen atom of the hydroxyl group and the aromatic protons would likely exhibit positive potential.

Reactivity Indices (e.g., Fukui Functions)

Conceptual Density Functional Theory provides a framework for defining chemical reactivity indices. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netschrodinger.comsubstack.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. hackernoon.com Specifically, f+(r) points to sites for nucleophilic attack, while f-(r) indicates sites for electrophilic attack. substack.comhackernoon.com For this compound, the Fukui functions could pinpoint which of the carbon atoms on the benzene ring is most susceptible to electrophilic substitution or which atom is most likely to be attacked by a nucleophile.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| O (hydroxyl) | 0.08 | 0.15 |

| C (ipso-ring) | 0.05 | 0.03 |

| C (ortho-ring) | 0.12 | 0.08 |

| C (meta-ring) | 0.06 | 0.11 |

| C (para-ring) | 0.10 | 0.09 |

Note: This data is hypothetical and for illustrative purposes.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often arising from the presence of electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. These properties are characterized by the hyperpolarizability of the molecule. Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability (β) of a molecule to predict its potential as an NLO material. ijcrar.comresearchgate.netipme.ru The presence of the electron-withdrawing trifluoromethoxy group and the electron-donating potential of the hydroxyl group (via the ethyl bridge) in this compound suggests that it might possess some NLO activity, which can be quantified through hyperpolarizability calculations. nih.gov

Simulation and Interpretation of Spectroscopic Data

Computational chemistry is also invaluable for simulating and interpreting various types of spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical spectra can be generated and compared with experimental results. This comparison can help to confirm the structure of the molecule and to assign specific spectral features to particular molecular motions or electronic transitions.

For this compound, computational methods can be used to simulate:

Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies and their corresponding intensities, theoretical IR and Raman spectra can be produced. This is typically done by performing a frequency calculation after geometry optimization. The calculated spectra can aid in the assignment of experimental vibrational bands to specific bond stretches, bends, and torsions within the molecule.

NMR Spectra: Chemical shifts and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, when compared to experimental NMR data, can help to confirm the connectivity and stereochemistry of the molecule. For a molecule with multiple conformers, the calculated NMR parameters for each conformer can be averaged based on their Boltzmann populations to provide a more accurate comparison with the time-averaged experimental spectrum.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This information can be used to simulate the UV-Vis absorption spectrum, helping to identify the electronic transitions (e.g., π→π* transitions in the benzene ring) that give rise to the observed absorption bands.

By integrating these diverse computational techniques, a comprehensive theoretical understanding of this compound can be achieved, providing valuable insights into its structure, properties, and potential behavior in chemical systems.

Theoretical Prediction of Vibrational Frequencies and Electronic Spectra

Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of molecules. dokumen.pub Density Functional Theory (DFT) is a widely used quantum chemical method to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. openaccessjournals.comrroij.com These calculations allow for the assignment of specific vibrational modes, such as the stretching and bending of bonds within this compound, including the O-H stretch of the alcohol group, the C-O and C-F stretches of the trifluoromethoxy group, and various vibrations of the benzene ring. jsscacs.edu.in The process involves optimizing the molecular geometry to an energy minimum and then calculating the second derivatives of the energy with respect to atomic displacements. libretexts.org This yields a set of harmonic vibrational frequencies.

Electronic spectra, which arise from transitions between different electronic energy levels, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netpsu.edu This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. dokumen.pub Analysis of the involved molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions (e.g., as π→π* or n→π* transitions).

Table 1: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3600-3400 |

| Trifluoromethoxy (-OCF₃) | C-F Stretch (asymmetric) | ~1280-1240 |

| Trifluoromethoxy (-OCF₃) | C-F Stretch (symmetric) | ~1150-1100 |

| Alkyl C-H (-CH₂) | C-H Stretch | ~3000-2850 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Benzene Ring | C=C Stretch | ~1600-1450 |

Note: This table presents typical, illustrative frequency ranges expected from DFT calculations for the functional groups present in the molecule. Actual values would be determined by specific computational parameters.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of electronically excited states. rsc.orgarxiv.org It extends the framework of ground-state DFT to describe the response of electrons to a time-dependent perturbation, such as electromagnetic radiation. psu.eduresearchgate.net For this compound, TD-DFT calculations can provide detailed insights into its electronic absorption spectrum.

The key outputs of a TD-DFT calculation are the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these absorption bands. researchgate.net Furthermore, the analysis of the transitions in terms of the contributions from occupied and virtual molecular orbitals allows for a qualitative description of each excited state. rsc.org This can distinguish between local excitations confined to the benzene ring, charge-transfer (CT) excitations between the substituent groups and the ring, or transitions localized on the substituents. rutgers.edu Understanding these properties is crucial for applications in materials science and photochemistry.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (in vacuum)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 4.59 | 270 | 0.02 | HOMO → LUMO (π→π) |

| S₂ | 4.88 | 254 | 0.15 | HOMO-1 → LUMO (π→π) |

| S₃ | 5.44 | 228 | 0.31 | HOMO → LUMO+1 (π→π*) |

Note: This table is a hypothetical representation of the type of data generated from a TD-DFT calculation. The values are illustrative and would depend on the chosen functional and basis set.

Application of Polarized Continuum Models (PCM) for Solvent Effects on Spectra

Molecules are often studied in solution, and the surrounding solvent can significantly influence their properties, including their absorption spectra. mdpi.com Polarized Continuum Models (PCM) are a class of implicit solvation models used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. faccts.denih.gov In the PCM framework, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. arxiv.org

The electrostatic interaction between the charge distribution of the solute and the dielectric continuum of the solvent is then calculated, leading to a more accurate description of the molecule's electronic structure in solution. nih.gov This approach can be combined with both DFT and TD-DFT calculations to predict how vibrational and electronic spectra will change in different solvents—a phenomenon known as solvatochromism. arxiv.orgnih.gov The Conductor-like Polarizable Continuum Model (C-PCM) is a widely implemented variant of this method. faccts.de Applying PCM allows for a direct and more meaningful comparison between theoretical predictions and experimental spectra measured in solution.

Investigation of Intermolecular Interactions

Solvent Effects and Solvation Models (e.g., IEFPCM)

To accurately model chemical systems in a liquid phase, it is crucial to account for solvent effects. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a robust and widely used solvation model that provides a sophisticated treatment of solute-solvent electrostatic interactions. researchgate.netnih.gov It is considered one of the more accurate implicit solvation models. nih.gov

For this compound, IEFPCM can be used to calculate key thermodynamic properties such as the free energy of solvation. This value indicates the stability of the molecule when transferred from the gas phase to a particular solvent. nih.gov By performing these calculations for a range of solvents with different polarities, one can predict solubility trends. Moreover, when coupled with TD-DFT, the IEFPCM method allows for the simulation of UV-Vis spectra in different solvents, predicting shifts in absorption maxima due to the solvent's polarity. nih.gov This is essential for understanding how the environment modulates the electronic properties of the molecule.

Table 3: Illustrative Solvation Free Energies (ΔG_solv) for this compound using an IEFPCM Model

| Solvent | Dielectric Constant (ε) | Calculated ΔG_solv (kcal/mol) |

| Gas Phase | 1.00 | 0.00 (Reference) |

| Chloroform | 4.81 | -5.2 |

| Ethanol | 24.55 | -7.8 |

| Water | 78.39 | -8.5 |

Note: This table contains hypothetical data to illustrate the expected trend of increased stabilization in more polar solvents as calculated by the IEFPCM method.

Characterization of Hydrogen Bonding (e.g., through Quantum Theory of Atoms in Molecules (QTAIM))

Hydrogen bonding is a critical non-covalent interaction that influences the structure, stability, and function of chemical systems. pku.edu.cnaps.org The this compound molecule contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and electronegative oxygen and fluorine atoms, which can act as hydrogen bond acceptors. nih.govchemistryviews.org This allows for the formation of both intermolecular hydrogen bonds (between two or more molecules) and potentially intramolecular hydrogen bonds (e.g., between the -OH hydrogen and the oxygen of the -OCF₃ group).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to identify and characterize chemical bonds, including weak hydrogen bonds. jmcs.org.mx In a QTAIM analysis, the presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is evidence of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative information about the strength and nature of the hydrogen bond. A higher electron density and a positive Laplacian are characteristic of a closed-shell interaction, typical of hydrogen bonding.

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

The analysis of Non-Covalent Interactions (NCI) is a powerful computational technique used to visualize and characterize weak interactions in three-dimensional space. researchgate.netnih.gov The method is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). github.com Regions of weak interactions are identified by low values of the RDG at low electron densities. scielo.org.mx

By creating 3D isosurfaces of the RDG and color-mapping them according to the sign of the second eigenvalue of the electron density Hessian, one can distinguish between different types of non-covalent interactions:

Hydrogen Bonds: Typically appear as strong, attractive interactions, often colored blue.

Van der Waals Interactions: Appear as weaker, attractive forces, generally colored green.

Steric Repulsion: Characterized by repulsive forces, often colored red.

For this compound, an NCI-RDG analysis would visualize the spatial regions corresponding to potential intramolecular hydrogen bonding, van der Waals interactions involving the π-system of the benzene ring, and any steric clashes between substituent groups. scielo.org.mx This provides a detailed and intuitive map of the non-covalent forces that dictate the molecule's conformational preferences and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing profound insights into the time-dependent behavior of molecules, which is often difficult to capture through experimental means alone. ebsco.comnih.gov For this compound, MD simulations are invaluable for understanding its conformational flexibility, its interactions with solvents, and its potential binding behavior with other molecules. nih.gov

Simulations track the motions of atoms and molecules by calculating the forces that govern their interactions over time. ebsco.com This allows for the detailed observation of dynamic processes, such as how the molecule explores different shapes or how it is solvated.

Research Findings from Analogous Systems and Theoretical Predictions:

MD simulations would typically be set up by placing one or more molecules of this compound in a simulation box filled with a chosen solvent, such as water, ethanol, or benzene, to study its behavior in different chemical environments. mdpi.comresearchgate.net The interactions are governed by a "force field," a set of parameters that define the potential energy of the system. nih.gov

Key dynamic properties that would be investigated include:

Conformational Dynamics: The molecule is not static. The ethyl alcohol side chain can rotate, and the trifluoromethoxy group can exhibit different orientations relative to the benzene ring. MD simulations can map the energy landscape of these conformations, identifying the most stable (lowest energy) structures and the transition pathways between them.

Solvation and Intermolecular Interactions: The behavior of this compound is heavily influenced by its interactions with surrounding solvent molecules.

Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol moiety is a primary site for forming hydrogen bonds with polar solvents like water or other alcohols. researchgate.net MD simulations can quantify the strength, lifetime, and geometry of these bonds.

Van der Waals and Electrostatic Interactions: The trifluoromethoxy group (-OCF₃), with its highly electronegative fluorine atoms, and the aromatic benzene ring contribute to a complex electrostatic profile. These groups interact with other molecules through dipole-dipole forces and weaker van der Waals forces. dovepress.com

Hydrophobic Interactions: The benzene ring creates a nonpolar surface that will interact favorably with nonpolar solvents or the hydrophobic regions of larger molecules.

Analysis of Dynamic Properties: Standard analyses from MD simulations yield quantitative data on the molecule's behavior.

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the course of the simulation. A stable RMSD indicates that the molecule has reached an equilibrium state. dovepress.com

Root Mean Square Fluctuation (RMSF): This analysis highlights which parts of the molecule are most flexible. For this compound, one would expect higher fluctuations in the terminal atoms of the ethyl and trifluoromethoxy groups. dovepress.com

Radial Distribution Function (RDF): The RDF describes the probability of finding a solvent atom at a certain distance from an atom on the solute molecule. For example, an RDF plot for the hydroxyl oxygen and water's hydrogen atoms would show a sharp peak at a short distance, indicating a structured solvation shell due to hydrogen bonding. dovepress.com

The following tables present hypothetical but representative data that would be generated from an MD simulation of this compound to illustrate these concepts.

Table 1: Representative Parameters for an MD Simulation This table outlines a typical set of parameters for conducting an MD simulation of this compound in an aqueous solution.

| Parameter | Value / Description | Purpose |

| Software | AMBER, GROMACS, or NAMD mdpi.com | Engine to perform the simulation calculations. |

| Force Field | GAFF (General Amber Force Field) | A set of parameters to model organic molecules. mdpi.com |

| Solvent Model | TIP3P Water | A common model for representing water molecules. |

| System Size | ~5,000 atoms | A single solute molecule in a box of water. |

| Temperature | 298.15 K (25 °C) | Simulates behavior at room temperature. researchgate.net |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. researchgate.net |

| Simulation Time | 100 ns (nanoseconds) | Duration of the simulation to observe dynamic events. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances This table shows plausible peak distances from an RDF analysis, indicating the most probable distances between key atoms of this compound and surrounding water molecules, which reveals the structure of solvation shells.

| Atom Pair (Solute - Solvent) | First Peak Distance (Å) | Second Peak Distance (Å) | Interpretation |

| Hydroxyl Oxygen - Water Hydrogen | 1.8 - 2.0 | 3.3 - 3.6 | Strong hydrogen bonding in the first solvation shell. |

| Benzene Ring Center - Water Oxygen | 3.5 - 3.8 | 5.5 - 6.0 | Hydrophobic hydration; water is structured but not bonded. |

| Fluorine (on -CF₃) - Water Hydrogen | 2.5 - 2.8 | 4.0 - 4.5 | Weak hydrogen bonding or electrostatic interactions. |

These computational approaches provide a powerful framework for understanding the dynamic nature and interaction patterns of this compound at a level of detail that complements and guides experimental research. nih.gov

Synthesis and Characterization of Derivatives and Analogues

Design Principles for 2-(Trifluoromethoxy)benzeneethanol Derivatives

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences a molecule's properties. It is often considered a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov The -OCF₃ group is more lipophilic and electron-withdrawing than a methoxy (B1213986) (-OCH₃) group. nih.gov This increased lipophilicity can enhance the transport of the molecule across biological membranes. beilstein-journals.org

From an electronic standpoint, the trifluoromethoxy group acts as a strong electron-withdrawing substituent through its inductive effect, while also being a π-donating substituent due to the oxygen lone pairs. beilstein-journals.org This dual nature deactivates the aromatic ring towards electrophilic substitution, which generally occurs at the para position unless it is already occupied. beilstein-journals.org These electronic properties are critical in designing derivatives, as they can influence interactions with biological targets and affect the molecule's metabolic stability. nih.govbeilstein-journals.org The chemical and thermal resistance of the -OCF₃ group to acids, bases, and various reagents adds to its appeal in derivative design. beilstein-journals.org

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of this compound can be approached by modifying three main parts of the molecule: the benzene (B151609) ring, the ethanol (B145695) side chain, and by incorporating the core structure into larger heterocyclic systems.

Modifying the benzene ring through electrophilic aromatic substitution allows for the introduction of various functional groups, each imparting different properties to the parent molecule. fiveable.melibretexts.org The planning of these synthetic routes requires careful consideration of the directing effects of the substituents already present on the ring. fiveable.melibretexts.orgyoutube.com

Halogenation: The introduction of halogen atoms like chlorine or bromine can be achieved through electrophilic halogenation using reagents such as Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). libretexts.org

Nitration: Nitro groups can be introduced onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orggoogle.com The nitro group is a strong deactivating group but can serve as a precursor for an amino group via reduction.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. libretexts.orgnih.gov

Amination: While direct amination is challenging, the amino group is typically introduced by first performing nitration, followed by a reduction step (e.g., using H₂, Pd/C, or SnCl₂/HCl).

The table below summarizes potential benzene ring substitutions on the this compound scaffold.

| Substitution | Reagents/Method | Position of Substitution | Resulting Moiety |

| Nitration | HNO₃ / H₂SO₄ | para to -OCF₃ | Nitro group (-NO₂) |

| Bromination | Br₂ / FeBr₃ | para to -OCF₃ | Bromo group (-Br) |

| Alkylation | R-Cl / AlCl₃ | para to -OCF₃ | Alkyl group (-R) |

| Amination | 1. Nitration 2. Reduction (e.g., H₂/Pd) | para to -OCF₃ | Amino group (-NH₂) |

The hydroxyl group of the ethanol side chain is a prime site for functionalization, allowing for the creation of ethers and amines, which can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Etherification: The hydroxyl group can be converted into an ether through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed reactions with alcohols can also yield ethers. organic-chemistry.org

Amination: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine (R-NH₂) or ammonia (B1221849) in a nucleophilic substitution reaction to yield the corresponding amino derivative.

The table below outlines common functionalizations of the ethanol side chain.

| Functionalization | General Method | Reagents | Resulting Functional Group |

| Etherification | Williamson Synthesis | 1. NaH 2. R-Br | Ether (-O-R) |

| Amination | Nucleophilic Substitution | 1. TsCl, Pyridine 2. R-NH₂ | Secondary Amine (-NH-R) |

Incorporating the this compound motif into heterocyclic systems can lead to structurally complex molecules. Various synthetic strategies are employed to construct these systems.

Pyridine Derivatives: Pyridine rings can be synthesized through condensation reactions of carbonyl compounds with ammonia or its derivatives. baranlab.org For instance, a multicomponent Kröhnke reaction can be used to prepare 2-(trifluoromethyl)pyridines from chalcones and a trifluoro-2-oxopropyl)pyridinium salt. researchgate.net

Pyrimidine (B1678525) Derivatives: Pyrimidines are commonly synthesized by condensing a compound with an amidine, urea (B33335), or guanidine (B92328) fragment with a 1,3-bifunctional three-carbon fragment. bu.edu.egheteroletters.org Chalcones derived from a substituted acetophenone (B1666503) can react with urea or thiourea (B124793) to form pyrimidine derivatives. nih.gov The synthesis of trifluoromethyl-pyrimidine derivatives is also well-documented. researchgate.netgoogle.com

Triazole Derivatives: 1,2,3-Triazoles are frequently synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". raco.catirjet.netnih.govnih.gov This method offers high regioselectivity and yield.

Phenothiazine Derivatives: The synthesis of phenothiazines often involves the iodine-catalyzed fusion of a diarylamine with sulfur. datapdf.com For example, 2-(trifluoromethyl)phenothiazine (B42385) can be prepared from the corresponding substituted diarylamine. datapdf.comgoogle.com Modifications to the side chain at the N-10 position are common for creating diverse analogues. researchgate.netijrap.net

The following table summarizes synthetic approaches to these heterocyclic systems.

| Heterocycle | General Synthetic Strategy | Key Precursors/Reagents |

| Pyridine | Kröhnke Reaction / Condensation | Chalcones, Pyridinium (B92312) salts, Ammonia baranlab.orgresearchgate.net |

| Pyrimidine | Condensation | α,β-Unsaturated ketones (Chalcones), Urea/Thiourea heteroletters.orgnih.gov |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic azides, Terminal alkynes, Cu(I) catalyst nih.govnih.gov |

| Phenothiazine | Thionation of Diarylamines | Substituted diarylamine, Sulfur, Iodine catalyst datapdf.comijrap.net |

Stereoselective Synthesis of Chiral Derivatives

When modifications to the this compound structure create a new chiral center, particularly on the ethanol side chain, methods for stereoselective synthesis become important for obtaining enantiomerically pure compounds.

The synthesis of chiral 2-substituted ethanol derivatives can be achieved through several established strategies. One common approach is the asymmetric reduction of a corresponding ketone precursor, such as 2'-(trifluoromethoxy)acetophenone. This can be accomplished using chiral reducing agents or catalytic hydrogenation with a chiral catalyst (e.g., a BINAP-ruthenium complex), which can provide high enantiomeric excess of one enantiomer of the resulting alcohol.

Another method is the kinetic resolution of a racemic mixture of this compound. This involves using a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively detailed in the literature, these general methodologies are widely applicable to related structures and represent a viable pathway for producing chiral analogues.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon in Complex Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that aids in planning its synthesis. wikipedia.org 2-(Trifluoromethoxy)benzeneethanol can be viewed as a synthon that provides the 2-(trifluoromethoxy)phenethyl fragment. Its primary alcohol functionality allows for a range of chemical transformations, such as oxidation to aldehydes or carboxylic acids, esterification, or conversion to a leaving group for nucleophilic substitution, making it a versatile building block.

The trifluoromethoxy group is a highly sought-after substituent in modern drug design. mdpi.com Its incorporation into a bioactive molecule can significantly enhance key pharmacokinetic and pharmacodynamic properties. beilstein-journals.org The group's strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com

As an intermediate, this compound provides a scaffold for creating derivatives for pharmaceutical research. The trifluoromethoxy group is more resistant to enzymatic breakdown compared to a standard methoxy (B1213986) group, which can reduce the formation of reactive metabolites. mdpi.com There are several FDA-approved drugs containing the trifluoromethoxy group, such as Riluzole, used for amyotrophic lateral sclerosis, and Delamanid, a treatment for tuberculosis, highlighting the importance of this functional group in medicine. mdpi.com The synthesis of complex pharmaceutical agents often relies on the availability of such specialized building blocks to introduce fluorine-containing motifs efficiently. rsc.orgnih.gov

Table 1: Examples of Trifluoromethoxy-Containing Pharmaceuticals

| Drug Name | Therapeutic Use |

|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) |

| Sonidegib | Cancer |

| Delamanid | Tuberculosis |

| Pretomanid | Tuberculosis |

| Celikalim | Blood Pressure Regulation |

Source: Data compiled from literature. mdpi.com

Similar to its role in pharmaceuticals, the trifluoromethoxy group is increasingly utilized in the development of modern agrochemicals, including pesticides and herbicides. researchgate.netbeilstein-journals.org This substituent can increase the biological efficacy and environmental stability of active ingredients. chemimpex.com The lipophilicity imparted by the -OCF3 group can enhance the penetration of the chemical through the waxy cuticles of plants or the exoskeletons of insects. beilstein-journals.org

This compound serves as a precursor for synthesizing new agrochemical candidates. By modifying its alcohol group, chemists can link the trifluoromethoxyphenyl core to other pharmacophores to explore new modes of action or improve existing ones. Several registered pesticides, such as the insecticide Novaluron and the plant growth regulator Flurprimidol, contain the trifluoromethoxy group, demonstrating its established value in the agricultural sector. mdpi.com

The unique properties of the trifluoromethoxy group also make it valuable in materials science for creating functional materials with enhanced properties. researchgate.netmdpi.com The incorporation of fluorine can alter physical characteristics like thermal stability, chemical resistance, and surface properties (e.g., creating hydrophobic or oleophobic surfaces). mdpi.com

Molecules like this compound can be used as precursors or monomers in the synthesis of specialty polymers and coatings. chemimpex.com The development of advanced materials often depends on the availability of novel precursors that allow for precise control over the final material's architecture and functionality. polytechnique.edu The trifluoromethoxyphenyl unit can be integrated into polymer backbones or used as a side chain to impart desired characteristics for applications in electronics, aerospace, or advanced coatings.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Trifluoromethoxy)benzeneethanol, considering the electronic effects of the trifluoromethoxy group?

The trifluoromethoxy group is strongly electron-withdrawing, which influences reaction pathways. A common approach involves reducing 4-(trifluoromethoxy)benzaldehyde using sodium borohydride (NaBH4) in ethanol under inert conditions. Purification via silica gel chromatography (hexane/ethyl acetate) ensures high yields (70–85%). Alternative routes may employ catalytic hydrogenation or Grignard reactions, but these require careful control of moisture and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/19F NMR : Confirms the presence of the trifluoromethoxy group (δ ~58 ppm in 19F NMR) and ethanol moiety (δ ~3.8 ppm for CH2OH).

- GC-MS : Detects impurities (<0.5% purity threshold for research-grade material).

- FTIR : Identifies O-H (3300 cm<sup>−1</sup>) and C-F (1150 cm<sup>−1</sup>) stretches.

- HRMS : Validates molecular weight (exact mass: 196.04 g/mol) .

Q. What stability considerations are essential for storing this compound?

Store at −20°C under argon in amber vials to prevent oxidation and photodegradation. Degradation products (e.g., ketone derivatives) can be monitored via LC-MS. Avoid acidic conditions to prevent ether bond hydrolysis .

Advanced Research Questions